molecular formula C5H11ClN4O B1384476 5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride CAS No. 1354953-84-6

5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

Cat. No. B1384476
M. Wt: 178.62 g/mol
InChI Key: YRNVPDJVDXWIHL-UHFFFAOYSA-N
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Description

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of “N-(3-Aminopropyl)methacrylamide Hydrochloride” involves adding 1,3-diaminopropane to a 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The compound has a structure confirmed by IR, NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .


Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20 degrees Celsius. It should be stored at 0-10°C under inert gas. It is air-sensitive, hygroscopic, and heat-sensitive .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Studies have focused on synthesizing various derivatives of 1,2,4-triazole compounds. For instance, Alkan et al. (2007) synthesized novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and investigated their antioxidant activities. Similar syntheses and characterizations of 1,2,4-triazole derivatives were reported by Yüksek et al. (2004) and others, demonstrating a wide range of potential applications in chemical research (Alkan et al., 2007) (Yüksek et al., 2004).

  • Physicochemical Properties : Research on the physicochemical properties, including acidity, of 1,2,4-triazole derivatives is prevalent. Studies by Yüksek et al. (2015) involved potentiometric titrations to determine the pKa values and investigated the antioxidant activities of these compounds. These studies are crucial for understanding the chemical behavior of triazole derivatives in various solvents (Yüksek et al., 2015).

Applications in Material Science

  • Luminescent and Nonlinear Optical Properties : Research by Nadeem et al. (2017) on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a similar triazole compound, demonstrated its potential in material science. They explored its luminescent and nonlinear optical properties, suggesting applications in photonics and materials science (Nadeem et al., 2017).

Biological and Medicinal Research

  • Anticancer Potential : Bekircan et al. (2008) synthesized 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity. This indicates the potential of triazole derivatives in developing novel anticancer agents (Bekircan et al., 2008).

  • Antimicrobial Activities : Bektaş et al. (2007) worked on synthesizing new 1,2,4-triazole derivatives and assessed their antimicrobial activities. Such studies highlight the relevance of triazole derivatives in the development of new antimicrobial drugs (Bektaş et al., 2007).

Safety And Hazards

The compound is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride” are not available, it’s worth noting that co-delivery with POSS offers a potentially advantageous and simple approach for improved efficacy in chemotherapy, avoiding often complicated synthesis of conjugates, involving covalent bonding between drug, nanocarrier, and targeting agents .

properties

IUPAC Name

3-(3-aminopropyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c6-3-1-2-4-7-5(10)9-8-4;/h1-3,6H2,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNVPDJVDXWIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 2
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 3
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 4
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 6
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

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